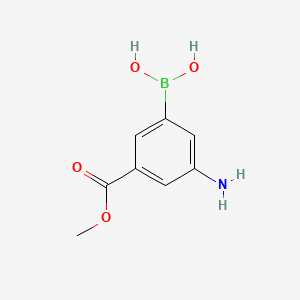

(3-Amino-5-(methoxycarbonyl)phenyl)boronic acid

Description

Significance of Arylboronic Acids in Organic Synthesis and Chemical Biology

Arylboronic acids are a class of organoboron compounds that have become indispensable in modern organic chemistry. Their most prominent role is as coupling partners in the palladium-catalyzed Suzuki-Miyaura reaction, a powerful method for forming carbon-carbon bonds. libretexts.orgwikipedia.org This reaction is widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. researchgate.net Beyond cross-coupling reactions, arylboronic acids are also utilized in medicinal chemistry and chemical biology as sensors for carbohydrates and in the development of therapeutic agents. nih.gov

Structural Characteristics of (3-Amino-5-(methoxycarbonyl)phenyl)boronic Acid

The chemical behavior and reactivity of (3-Amino-5-(methoxycarbonyl)phenyl)boronic acid are dictated by its three key functional groups, which are strategically positioned on the phenyl ring. The compound is often handled as its more stable hydrochloride salt. pharmaffiliates.com

| Property | Value |

| CAS Number | 380430-56-8 (for hydrochloride salt) |

| Molecular Formula | C₈H₁₁BClNO₄ (for hydrochloride salt) |

| Molecular Weight | 231.44 g/mol (for hydrochloride salt) |

Data sourced from Pharmaffiliates. pharmaffiliates.com

The primary amino group (-NH₂) imparts basicity to the molecule and serves as a nucleophilic center. It can participate in a wide range of chemical transformations, including acylation, alkylation, and diazotization reactions. In the context of its hydrochloride salt, the amino group is protonated (-NH₃⁺), which modifies its reactivity and solubility.

The methoxycarbonyl group (-COOCH₃) is an ester functionality that acts as an electron-withdrawing group, influencing the electronic properties of the phenyl ring. This group can be hydrolyzed to the corresponding carboxylic acid, which can then be used for further functionalization, such as amide bond formation. The presence of this group can also influence the regioselectivity of reactions on the aromatic ring.

The boronic acid group (-B(OH)₂) is the cornerstone of this molecule's utility in cross-coupling reactions. guidechem.com This functional group is capable of transmetalation with a palladium catalyst in the Suzuki-Miyaura coupling cycle, enabling the formation of a new carbon-carbon bond at its position on the phenyl ring. libretexts.org

Contextualization within Functionalized Phenylboronic Acid Derivatives

(3-Amino-5-(methoxycarbonyl)phenyl)boronic acid is a member of a large family of substituted phenylboronic acids. The specific arrangement of the amino and methoxycarbonyl groups at the meta-positions relative to the boronic acid provides a unique substitution pattern. This trifunctional nature allows for orthogonal chemical strategies, where each functional group can be reacted independently of the others, providing a high degree of synthetic flexibility. This positions the compound as a valuable reagent for creating diverse molecular libraries and for the targeted synthesis of complex, biologically active molecules.

Properties

IUPAC Name |

(3-amino-5-methoxycarbonylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BNO4/c1-14-8(11)5-2-6(9(12)13)4-7(10)3-5/h2-4,12-13H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIMYGVGIHRLQGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)N)C(=O)OC)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380430-56-8 | |

| Record name | 1-Methyl 3-amino-5-boronobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=380430-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Chemical Reactivity and Mechanistic Investigations of 3 Amino 5 Methoxycarbonyl Phenyl Boronic Acid

Boron-Centered Reactivity

The boronic acid moiety, -B(OH)₂, is the primary center for a range of chemical transformations, largely dictated by the electron-deficient nature of the boron atom.

Formation of Boronate Esters with Diols and Polyols

A hallmark reaction of boronic acids is their ability to reversibly form cyclic boronate esters with compounds containing cis-diol or polyol functionalities. This reaction is a condensation process that results in the formation of a five- or six-membered ring. The equilibrium of this reaction is highly dependent on the pH of the medium, the concentration of the diol, and the inherent affinity between the specific boronic acid and the diol. For phenylboronic acids, electron-withdrawing substituents on the aromatic ring generally increase the Lewis acidity of the boron atom, facilitating the formation of boronate esters at lower pH values.

While specific binding studies for (3-amino-5-(methoxycarbonyl)phenyl)boronic acid are not extensively documented, research on the analogous compound, 3-methoxycarbonyl-5-nitrophenyl boronic acid, has shown a high affinity for diols at neutral pH. nih.govnih.gov This suggests that the electron-withdrawing nature of the methoxycarbonyl group at the meta position in the target molecule likely enhances its ability to bind with diols under similar conditions. The reaction with a generic diol, such as ethylene (B1197577) glycol, can be represented as follows:

The binding affinities of various boronic acids with different sugars are influenced by the stereochemical arrangement of the hydroxyl groups in the sugar. Fructose (B13574), for instance, often exhibits a high affinity for phenylboronic acids due to the presence of favorable cis-diol units. researchgate.net

pH-Dependent Equilibria of Boronic Acid and Boronate Species

In aqueous solution, boronic acids exist in equilibrium between the neutral, trigonal planar sp² hybridized form and the anionic, tetrahedral sp³ hybridized boronate form through the acceptance of a hydroxide (B78521) ion. The pKa of a boronic acid is a measure of its tendency to convert to the boronate form. This equilibrium is crucial as the tetrahedral boronate species is generally more reactive towards diols. mdpi.com

The pH-dependent equilibrium can be summarized as follows:

Lewis Acidity and Interactions with Lewis Bases

The boron atom in a boronic acid possesses a vacant p-orbital, rendering it a Lewis acid. This Lewis acidity is fundamental to its reactivity, particularly its interaction with Lewis bases such as amines, hydroxides, and fluorides. The strength of the Lewis acidity can be modulated by the substituents on the phenyl ring. Electron-withdrawing groups enhance the Lewis acidity by further delocalizing the electron density away from the boron atom.

Theoretical calculations, such as computed ammonia (B1221849) affinity, have been employed to evaluate the Lewis acidity of various organoboron compounds. nih.govresearchgate.net These studies have shown a correlation between Lewis acidity and structural parameters like B-X bond lengths and X-B-X bond angles in boronate esters and boronamides. nih.gov While specific data for (3-amino-5-(methoxycarbonyl)phenyl)boronic acid is not available, it is expected that its Lewis acidity would be influenced by both the amino and methoxycarbonyl groups. The interaction with a generic Lewis base (L) can be depicted as:

Interconversion of Boron Hybridization States (sp² to sp³)

The boron atom in (3-amino-5-(methoxycarbonyl)phenyl)boronic acid undergoes a change in its hybridization state from sp² in the neutral trigonal planar form to sp³ in the tetrahedral boronate form upon interaction with a Lewis base, such as a hydroxide ion or a diol. nih.gov This interconversion is a key mechanistic feature of its reactivity. The sp² hybridized state is characterized by an empty p-orbital, which is responsible for its Lewis acidity. Upon coordination with a Lewis base, this orbital becomes involved in bonding, leading to the sp³ hybridized state.

This change in hybridization can be readily observed using ¹¹B NMR spectroscopy. Tricoordinate boron (sp²) typically resonates at a lower field (δ = 20-35 ppm), while tetracoordinate boron (sp³) resonates at a higher field (δ = 5-15 ppm). sdsu.eduresearchgate.net The chemical shift and the line shape of the ¹¹B NMR signal can thus provide valuable information about the coordination environment of the boron atom.

Intramolecular Interactions Involving the Boronic Acid Group (e.g., B–N Dative Bonds)

Intramolecular dative bonds between the boron atom and a suitably positioned Lewis basic group can significantly influence the reactivity of boronic acids. For instance, in ortho-aminomethyl arylboronic acids, an intramolecular B-N dative bond can form, leading to a tetracoordinate boron species. nih.gov

In the case of (3-amino-5-(methoxycarbonyl)phenyl)boronic acid, the amino group is in the meta position relative to the boronic acid group. This spatial arrangement makes the formation of a direct intramolecular B-N dative bond sterically challenging and generally not observed. The molecule is more likely to exist in an open form where the amino and boronic acid groups react independently or participate in intermolecular interactions. Crystal structures of related compounds, such as 3-aminophenylboronic acid monohydrate, show extensive intermolecular hydrogen bonding networks rather than intramolecular B-N bonds. nih.gov

Reactivity of the Amino Group

The amino group (-NH₂) on the phenyl ring is a versatile functional group that can undergo a variety of chemical transformations, largely independent of the boronic acid moiety under appropriate reaction conditions.

The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amide. For example, reaction with acetyl chloride would yield the acetamide (B32628) derivative.

Alkylation of the amino group can be achieved with alkyl halides. However, overalkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, is a common side reaction that needs to be controlled. Reductive amination is an alternative method for controlled alkylation.

The primary aromatic amino group can be converted to a diazonium salt by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures (0-5 °C). The resulting diazonium salt is a versatile intermediate that can undergo a range of Sandmeyer and related reactions to introduce a variety of substituents onto the aromatic ring, such as -Cl, -Br, -CN, -OH, and -F.

The following table summarizes some of the potential reactions of the amino group in (3-amino-5-(methoxycarbonyl)phenyl)boronic acid:

| Reaction Type | Reagent | Product |

| Acylation | Acetyl chloride, base | N-(3-(dihydroxyboranyl)-5-(methoxycarbonyl)phenyl)acetamide |

| Alkylation | Methyl iodide | (3-(dihydroxyboranyl)-5-(methoxycarbonyl)phenyl)methanaminium iodide |

| Diazotization | NaNO₂, HCl (0-5 °C) | 3-(dihydroxyboranyl)-5-(methoxycarbonyl)benzenediazonium chloride |

Nucleophilic Characteristics

The primary site of nucleophilicity in (3-Amino-5-(methoxycarbonyl)phenyl)boronic acid is the nitrogen atom of the amino group. The lone pair of electrons on the nitrogen atom makes it susceptible to attack by electrophiles. However, the nucleophilic character of the amino group is modulated by the electronic effects of the other substituents on the aromatic ring. The methoxycarbonyl and boronic acid groups are both electron-withdrawing, which tends to decrease the electron density on the phenyl ring and, consequently, on the amino group. This reduction in electron density makes the amino group less nucleophilic compared to aniline.

Amidation Reactions

The amino group of (3-Amino-5-(methoxycarbonyl)phenyl)boronic acid can undergo amidation reactions with carboxylic acids or their derivatives to form a new amide bond. These reactions typically require activation of the carboxylic acid, for example, by converting it into an acyl chloride or by using a coupling agent.

Boronic acids themselves can also act as catalysts in direct amidation reactions between carboxylic acids and amines. researchgate.netnih.govucl.ac.ukchemrxiv.org These reactions are thought to proceed through the formation of a reactive acylboronate intermediate. It is conceivable that (3-Amino-5-(methoxycarbonyl)phenyl)boronic acid could participate in such reactions both as a reactant and potentially influence the catalytic cycle if used in excess.

Influence on Aromatic Ring Activation

The susceptibility of the aromatic ring to electrophilic attack is determined by the combined electronic effects of the substituents. The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. The methoxycarbonyl and boronic acid groups are deactivating groups and direct incoming electrophiles to the meta position.

Reactivity of the Methoxycarbonyl Group

Ester Hydrolysis and Transesterification

The methoxycarbonyl group is susceptible to nucleophilic attack at the carbonyl carbon. Under basic conditions, it can undergo hydrolysis to yield the corresponding carboxylate. This reaction, known as saponification, is typically irreversible. Under acidic conditions, the ester can also be hydrolyzed, but the reaction is reversible.

The rate of hydrolysis of methyl benzoates is influenced by the nature of the substituents on the aromatic ring. Electron-withdrawing groups generally increase the rate of alkaline hydrolysis by stabilizing the negative charge that develops in the transition state. nih.govresearchgate.netchegg.comchegg.com Conversely, electron-donating groups decrease the rate. In the case of (3-Amino-5-(methoxycarbonyl)phenyl)boronic acid, the presence of the electron-donating amino group would be expected to decrease the rate of hydrolysis compared to unsubstituted methyl benzoate, while the electron-withdrawing boronic acid group would be expected to increase it. The net effect would depend on the relative magnitudes of these opposing influences.

Transesterification, the conversion of one ester to another by reaction with an alcohol, can also occur, typically under acidic or basic catalysis.

| Compound | Condition | Half-life (t1/2) in min | Reference |

|---|---|---|---|

| Methyl benzoate | Rat plasma | 36 | nih.gov |

| Ethyl benzoate | Rat plasma | 17 | nih.gov |

| Ethyl p-bromo benzoate | Base Hydrolysis | 12 | nih.gov |

| Ethyl m-bromo benzoate | Base Hydrolysis | 25 | nih.gov |

| Ethyl o-bromo benzoate | Base Hydrolysis | 15 | nih.gov |

Role as an Electron-Withdrawing Group

Furthermore, the electron-withdrawing nature of the methoxycarbonyl group influences the Lewis acidity of the boronic acid moiety. Lewis acidity in phenylboronic acids is enhanced by electron-withdrawing substituents and diminished by electron-donating substituents. nih.govresearchgate.netru.nlsemanticscholar.orgresearchgate.net Therefore, the methoxycarbonyl group, in conjunction with the amino group, will modulate the pKa of the boronic acid. The electron-withdrawing effect of the methoxycarbonyl group will tend to lower the pKa, making the boronic acid more acidic, while the electron-donating amino group will have the opposite effect.

Stability and Degradation Pathways

The stability of (3-Amino-5-(methoxycarbonyl)phenyl)boronic acid is influenced by several factors, including temperature, pH, and the presence of other reagents. Like many organic molecules, it can be susceptible to thermal decomposition at elevated temperatures.

A common degradation pathway for arylboronic acids is protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. wikipedia.orged.ac.uk This process can be catalyzed by acid or base and is often observed as an undesired side reaction in metal-catalyzed cross-coupling reactions, such as the Suzuki reaction. ed.ac.uked.ac.uknih.govacs.org The propensity for protodeboronation is dependent on the electronic nature of the substituents on the aromatic ring.

Protodeboronation Mechanisms and Kinetics

Protodeboronation is a significant decomposition pathway for arylboronic acids, proceeding through various mechanisms that are highly dependent on the reaction conditions, especially pH. nih.govwikipedia.org For arylboronic acids in general, two primary mechanisms have been identified in aqueous media: an acid-catalyzed and a base-catalyzed pathway. wikipedia.org

The acid-catalyzed mechanism involves the electrophilic substitution of the boronic acid group by a proton. This process is generally slower for simple phenylboronic acids and requires strongly acidic conditions. wikipedia.org

The base-catalyzed mechanism is often more relevant under conditions used for cross-coupling reactions. It proceeds through the formation of a more reactive tetrahedral boronate anion, [ArB(OH)₃]⁻, which then reacts with a proton source, such as water, to yield the corresponding arene. wikipedia.org For arylboronic acids bearing electron-withdrawing groups, an alternative dissociative mechanism involving the formation of a transient aryl anion can also occur. wikipedia.org

Influence of Substituent Effects on Compound Stability

The stability of (3-Amino-5-(methoxycarbonyl)phenyl)boronic acid is intrinsically linked to the electronic effects of its two substituents: the amino group (-NH₂) and the methoxycarbonyl group (-COOCH₃). These groups are positioned meta to the boronic acid moiety, which dictates how they influence the electron density at the carbon atom of the C-B bond.

The methoxycarbonyl group is an electron-withdrawing group through both resonance (-R effect) and induction (-I effect). At the meta position, its inductive effect is the primary mode of electron withdrawal. Electron-withdrawing groups can have a more complex influence on protodeboronation. In some cases, they can stabilize the boronic acid by making the aryl ring less susceptible to electrophilic attack (acid-catalyzed mechanism). wikipedia.org However, under basic conditions, strong electron-withdrawing groups can accelerate protodeboronation by stabilizing the formation of a transient aryl anion. wikipedia.orgresearchgate.net

Therefore, in (3-Amino-5-(methoxycarbonyl)phenyl)boronic acid, there is a competing electronic influence from the weakly electron-donating amino group and the electron-withdrawing methoxycarbonyl group. The net effect on the stability and rate of protodeboronation would depend on the dominant electronic influence under specific pH conditions. A comprehensive analysis using Swain-Lupton parameters, which dissects substituent effects into field (inductive) and resonance components, has revealed a "V-shaped" correlation for the protodeboronation of substituted arylboronic acids, indicating that both strongly electron-donating and strongly electron-withdrawing substituents can accelerate the reaction, albeit through different mechanisms. nih.govacs.org

The stability of boronic acids is also influenced by their pKa values. Electron-withdrawing groups decrease the pKa, making the boronic acid more acidic, while electron-donating groups increase it. nih.gov The interplay of the substituents in (3-Amino-5-(methoxycarbonyl)phenyl)boronic acid will determine its acidity, which in turn affects the concentration of the reactive boronate species at a given pH.

Advanced Applications in Organic Synthesis

Catalytic Cross-Coupling Reactions

Aerobic Fluoroalkylation of Arylboronic Acids

Aerobic fluoroalkylation represents a modern approach to introducing fluoroalkyl groups into organic molecules, a modification of significant interest in medicinal and materials chemistry due to the unique properties conferred by fluorine. These reactions often proceed via radical mechanisms, utilizing oxygen from the air as a terminal oxidant.

A thorough search of chemical databases and academic journals did not yield any specific examples or studies detailing the use of (3-Amino-5-(methoxycarbonyl)phenyl)boronic acid as a substrate in aerobic fluoroalkylation reactions. The reactivity of the amino and methoxycarbonyl substituents in such a reaction would be of considerable interest, but no data is currently available.

Ipso-Nitration of Arylboronic Acids

Ipso-nitration is a regioselective reaction where a nitro group replaces the boronic acid moiety on an aromatic ring. This transformation is a valuable alternative to traditional electrophilic aromatic nitration, which can often lead to mixtures of isomers. Various reagents have been developed for this purpose, including mixtures of nitrate salts with activating agents like chlorotrimethylsilane or the use of fuming nitric acid. organic-chemistry.orgnih.govorganic-chemistry.org This method provides a direct route to nitroarenes from the corresponding arylboronic acids. organic-chemistry.org The reaction is generally efficient for a range of functionalized arylboronic acids. organic-chemistry.org

Despite the broad utility of this reaction, there are no specific documented instances of the ipso-nitration of (3-Amino-5-(methoxycarbonyl)phenyl)boronic acid. Research into the ipso-nitration of arylboronic acids with different substituents has been conducted, but this particular compound has not been featured in the available literature.

Multicomponent Reactions (MCRs)

Multicomponent reactions, which involve the combination of three or more reactants in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy.

Petasis Borono-Mannich Reactions

The Petasis Borono-Mannich (PBM) reaction is a prominent MCR that combines an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to produce substituted amines, including valuable α-amino acids. The reaction is known for its operational simplicity and tolerance of a wide variety of functional groups.

No specific studies have been found that employ (3-Amino-5-(methoxycarbonyl)phenyl)boronic acid in a Petasis reaction. The presence of a primary amino group on the boronic acid itself presents an interesting case for potential intramolecular or intermolecular reactivity, but this has not been explored in published research.

Asymmetric Petasis Reactions

Asymmetric variants of the Petasis reaction have been developed to control the stereochemistry of the newly formed chiral center, often using chiral auxiliaries or catalysts. There is no available data on the participation of (3-Amino-5-(methoxycarbonyl)phenyl)boronic acid in any asymmetric Petasis transformations.

Stereoselective Transformations

Stereoselective transformations are crucial in modern organic synthesis for the preparation of enantiomerically pure compounds. Arylboronic acids can participate in various stereoselective processes. For instance, recent advancements have shown that enzymes can catalyze the stereospecific conversion of boronic acids to amines. nih.gov Additionally, the development of enantioselective synthesis of β-aminoboronic acids via borylalkylation of enamides has been reported. nih.govorganic-chemistry.org

However, a review of the current scientific literature reveals no specific research detailing the use of (3-Amino-5-(methoxycarbonyl)phenyl)boronic acid in stereoselective transformations to produce specific stereoisomers.

While the field of advanced organic synthesis continually explores the utility of functionalized arylboronic acids, the specific compound (3-Amino-5-(methoxycarbonyl)phenyl)boronic acid is not prominently featured in the literature concerning aerobic fluoroalkylation, ipso-nitration, Petasis multicomponent reactions, or other stereoselective transformations. The potential of this molecule in these advanced applications remains an area for future investigation.

Asymmetric Synthesis of Complex Molecular Scaffolds

Asymmetric synthesis, the controlled generation of a specific stereoisomer of a chiral product, is a cornerstone of modern organic chemistry, particularly in the synthesis of pharmaceuticals and other biologically active molecules. Arylboronic acids are frequently employed in catalytic asymmetric reactions, such as rhodium-catalyzed conjugate additions or palladium-catalyzed cross-coupling reactions, where chiral ligands are used to induce enantioselectivity.

Despite the theoretical potential of the amino and ester functionalities of (3-Amino-5-(methoxycarbonyl)phenyl)boronic acid to influence catalyst-ligand interactions and thereby impact stereochemical outcomes, there is no specific data available in the scientific literature demonstrating its application in the asymmetric synthesis of complex molecular scaffolds. Research in this area has focused on other substituted phenylboronic acids, and the unique contributions of the 3-amino-5-methoxycarbonyl substitution pattern have not been explored or reported.

Consequently, there are no established protocols or detailed research findings to present on the use of this specific compound for constructing chiral architectures with high enantiomeric purity.

Diastereoselective Control in Boronic Acid Reactions

Diastereoselective reactions aim to control the formation of one diastereomer over another in molecules with multiple stereocenters. The inherent stereochemistry of substrates or the influence of chiral catalysts can direct the outcome of such transformations. In the context of boronic acid chemistry, reactions like the Petasis borono-Mannich reaction or additions to chiral aldehydes and imines are classic examples where diastereocontrol is crucial.

The electronic and steric properties imparted by the amino and methoxycarbonyl substituents on (3-Amino-5-(methoxycarbonyl)phenyl)boronic acid could, in principle, play a significant role in directing the stereochemical course of a reaction. For instance, the amino group could act as a directing group or participate in hydrogen bonding, influencing the transition state geometry.

However, similar to the case of asymmetric synthesis, a comprehensive search of chemical databases and scientific journals does not yield any specific studies or data on the application of (3-Amino-5-(methoxycarbonyl)phenyl)boronic acid in achieving diastereoselective control. The potential of this reagent to influence the formation of specific diastereomers in the synthesis of complex molecules remains an unexplored area of research.

Applications in Chemical Biology and Medicinal Chemistry Research

Molecular Recognition and Chemo-sensing

The phenylboronic acid scaffold is a well-established receptor for diol-containing compounds. The binding event can be transduced into a measurable signal, forming the basis of chemical sensors. The specific substituents on the phenyl ring—in this case, the amino and methoxycarbonyl groups—are crucial for tuning the binding affinity, selectivity, and signaling mechanism.

Phenylboronic acids are known to form stable five- or six-membered cyclic esters with the cis-diol functionalities present in saccharides. nih.gov This interaction is particularly strong with fructose (B13574), which has a higher population of the reactive furanose form containing syn-periplanar hydroxyl groups, compared to glucose. rsc.orgmdpi.com The binding affinity of phenylboronic acid derivatives generally follows the order: fructose > galactose > mannose > glucose. rsc.orgmdpi.com

The core structure of the target compound, 3-aminophenylboronic acid (3-APBA), has been extensively studied for saccharide binding. researchgate.netrsc.org The amino group can act as an intramolecular base, facilitating the formation of the more reactive tetrahedral boronate species, which enhances binding at physiological pH. nih.gov The addition of the electron-withdrawing methoxycarbonyl group at the 5-position is expected to further increase the Lewis acidity of the boron atom, potentially enhancing its affinity for diols even at neutral pH, a principle demonstrated in the analogous compound 3-methoxycarbonyl-5-nitrophenyl boronic acid. nih.gov

| Boronic Acid Derivative | Saccharide | Binding Constant (K) M-1 | pH | Reference |

|---|---|---|---|---|

| Phenylboronic Acid | Fructose | 4370 | 7.4 | rsc.org |

| Phenylboronic Acid | Glucose | 110 | 7.4 | rsc.org |

| 3-Aminophenylboronic acid | Fructose | 1330 | 9.0 | mdpi.com |

| 3-Aminophenylboronic acid | Fructose | 137 | 8.0 | mdpi.com |

| 3-Aminophenylboronic acid | Glucose | Higher affinity for fructose | 11 | researchgate.net |

| 3-Aminophenylboronic acid | Galactose | Higher affinity for fructose | 11 | researchgate.net |

The cis-1,2-diol arrangement is also present in catechol and its derivatives, an important class of biomolecules that includes neurotransmitters like dopamine (B1211576), norepinephrine, and epinephrine. nih.gov Phenylboronic acids can bind to these catecholamines, enabling their detection and quantification. researchgate.net Sensors based on 3-APBA have been successfully developed for the selective detection of dopamine. nih.gov The covalent interaction between the boronic acid group and the catechol moiety of dopamine can be used to trigger a measurable response. nih.gov The dual functionality of (3-Amino-5-(methoxycarbonyl)phenyl)boronic acid could be harnessed to create highly selective colorimetric or fluorescent probes for these crucial neurotransmitters. acs.orgrsc.org

The binding of an analyte like a saccharide or a catecholamine to a boronic acid can be translated into an optical signal. This is often achieved by coupling the boronic acid receptor to a fluorophore or chromophore. The binding event alters the electronic properties of the boronic acid, which in turn modulates the optical properties of the reporter molecule through mechanisms such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). nih.gov

For (3-Amino-5-(methoxycarbonyl)phenyl)boronic acid, the amino group can act as an electron donor in a PET system. In the unbound state, the lone pair of electrons on the nitrogen can quench the fluorescence of an attached fluorophore. Upon binding a diol, the Lewis acidity of the boron atom increases, leading to a stronger interaction with the amino group. This reduces its quenching ability and "turns on" the fluorescence. nih.gov This principle has been widely used in sensors based on aminophenylboronic acids. nih.govacs.orgacs.org The methoxycarbonyl group, being electron-withdrawing, can further modulate the electronic landscape of the sensor, potentially refining the sensitivity and response dynamics.

The ability to selectively detect specific diols and polyols is a key goal in sensor design. Selectivity can be engineered by modifying the structure of the boronic acid receptor. rsc.org For (3-Amino-5-(methoxycarbonyl)phenyl)boronic acid, the combination of an amino and a methoxycarbonyl group offers a unique substitution pattern that can influence its binding pocket and electronic characteristics. This tailored structure could provide enhanced selectivity for certain biologically important diols over others, a critical feature for applications in complex biological fluids. Research on analogous molecules has shown that appropriately functionalized electron-deficient boronic acids play a significant role in diol and carbohydrate recognition. nih.gov

Enzyme Inhibition and Bioactivity

Boronic acids are a prominent class of enzyme inhibitors, particularly for serine proteases. nih.gov Their mechanism of action relies on mimicking the transition state of substrate hydrolysis.

Serine proteases, which include enzymes like chymotrypsin, prostate-specific antigen (PSA), and bacterial β-lactamases, feature a critical serine residue in their active site. nih.govnih.gov During catalysis, this serine's hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the substrate to form a tetrahedral intermediate.

Boronic acids act as potent transition-state analog inhibitors because the boron atom is electrophilic and readily attacked by the active-site serine. mdpi.comacs.org This forms a stable, covalent, yet reversible, tetrahedral adduct between the boronic acid and the enzyme. pnas.org This complex is structurally similar to the high-energy tetrahedral intermediate of the natural reaction, but is much more stable, effectively blocking the enzyme's active site and inhibiting its function. mdpi.comresearchgate.net

Peptide boronic acids have been developed as highly potent and selective inhibitors for various serine proteases, with some achieving inhibition constants (Kᵢ) in the nanomolar range. nih.govnih.govjohnshopkins.edu Similarly, various phenylboronic acid derivatives have proven to be effective inhibitors of serine β-lactamases, such as AmpC and KPC-2, which are major contributors to antibiotic resistance in Gram-negative bacteria. nih.govmdpi.comnih.gov The specific side chains and substituents on the boronic acid molecule are crucial for achieving high affinity and selectivity for the target enzyme. nih.govasm.org

| Inhibitor Class/Compound | Target Enzyme | Enzyme Class | Inhibition Constant (Kᵢ) | Reference |

|---|---|---|---|---|

| Peptidyl Boronic Acid (Z-SSKL-boroL) | Prostate-Specific Antigen (PSA) | Serine Protease | 65 nM | nih.gov |

| Peptidyl Boronic Acid (MeO-Suc-Ala-Ala-Pro-boro-Ala-OH) | Human Leukocyte Elastase | Serine Protease | 0.40 nM | nih.gov |

| 3-azidomethylphenyl boronic acid | AmpC | Serine β-Lactamase (Class C) | 700 nM | mdpi.com |

| 3-azidomethylphenyl boronic acid | KPC-2 | Serine β-Lactamase (Class A) | 2.3 µM | mdpi.com |

| SM23 (boronic acid derivative) | PDC-3 (from P. aeruginosa) | Serine β-Lactamase (Class C) | 4 nM | frontiersin.org |

| SM23 (boronic acid derivative) | KPC-2 | Serine β-Lactamase (Class A) | 64 nM | frontiersin.org |

Rational Design of Boronic Acid-Containing Inhibitors

The rational design of enzyme inhibitors is a cornerstone of modern drug discovery. This approach relies on a detailed understanding of the three-dimensional structure of the target enzyme and its mechanism of action to design molecules that can bind with high affinity and specificity. Boronic acids have been successfully incorporated into inhibitor designs, primarily due to the ability of the boron atom to form a stable, tetrahedral complex with key catalytic residues in the active site of an enzyme, mimicking the transition state of the catalyzed reaction.

While there is a wealth of information on the design of boronic acid-containing inhibitors for various enzyme classes, such as proteases and beta-lactamases, specific examples detailing the rational design of inhibitors using the (3-Amino-5-(methoxycarbonyl)phenyl)boronic acid scaffold are not readily found in the scientific literature. However, the general principles of incorporating a phenylboronic acid moiety into an inhibitor can be discussed. The substitution pattern of the phenyl ring plays a crucial role in modulating the inhibitor's potency and selectivity. The amino and methoxycarbonyl groups on the phenyl ring of (3-Amino-5-(methoxycarbonyl)phenyl)boronic acid can be strategically utilized to form specific interactions, such as hydrogen bonds or electrostatic interactions, with amino acid residues in the target's active site. The positioning of these functional groups at the 3 and 5 positions offers a distinct spatial arrangement that could be exploited for targeting specific enzyme topographies.

Structure-Activity Relationship (SAR) Studies in Biological Systems

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. These studies involve the systematic modification of a lead compound and the evaluation of the resulting analogs in biological assays. This process helps to identify the key chemical features, or pharmacophores, responsible for the desired biological effect and to optimize the lead compound's potency, selectivity, and pharmacokinetic properties.

Specific SAR studies focused on derivatives of (3-Amino-5-(methoxycarbonyl)phenyl)boronic acid in biological systems are not extensively documented in the literature. However, general SAR principles for phenylboronic acid derivatives can be extrapolated. The biological activity of a phenylboronic acid can be modulated by altering the substituents on the phenyl ring.

Key structural modifications and their potential impact on activity are summarized in the table below, based on general knowledge of phenylboronic acid SAR:

| Modification | Potential Impact on Biological Activity |

| Position of Substituents | Altering the position of the amino and methoxycarbonyl groups (e.g., to ortho or para positions) would significantly change the molecule's shape and electronic distribution, likely affecting its binding affinity and selectivity for a biological target. |

| Nature of the Amino Group | Acylation, alkylation, or conversion of the amino group to other functional groups (e.g., amides, sulfonamides) would alter its hydrogen bonding capacity, basicity, and overall polarity, thereby influencing its interactions with a target protein. |

| Modification of the Methoxycarbonyl Group | Hydrolysis to the corresponding carboxylic acid, reduction to an alcohol, or conversion to an amide would change the group's size, polarity, and hydrogen bonding capabilities, which could lead to altered biological activity. |

| Introduction of Additional Substituents | Adding other groups (e.g., halogens, alkyls, hydroxyls) to the phenyl ring could impact the compound's lipophilicity, electronic properties, and steric profile, all of which are critical determinants of biological activity. |

A systematic exploration of these modifications for (3-Amino-5-(methoxycarbonyl)phenyl)boronic acid would be necessary to establish a clear SAR for a specific biological target.

Interactions with Biological Macromolecules

The biological effects of any small molecule are predicated on its interactions with macromolecules within a biological system. Boronic acids are known to interact with a variety of biological macromolecules, including proteins, nucleic acids, and components of cell membranes.

The interaction of phenylboronic acids with proteins is a well-studied area. The boronic acid moiety can form reversible covalent bonds with the diol groups present in the side chains of certain amino acids, such as serine, or with the N-terminal amino group. Furthermore, the phenyl ring and its substituents can engage in various non-covalent interactions, including hydrogen bonding, electrostatic interactions, and hydrophobic interactions, with the protein's binding pocket.

A significant area of research has been the modification of insulin (B600854) with phenylboronic acids to create glucose-responsive insulin formulations. These modified insulins are designed to be more active at higher glucose concentrations. The principle behind this is the reversible binding of glucose (a diol) to the boronic acid moiety, which can alter the charge or conformation of the modified insulin, thereby modulating its activity. While several studies have explored this concept using various phenylboronic acid derivatives, there is no specific research detailing the direct binding or modification of insulin with (3-Amino-5-(methoxycarbonyl)phenyl)boronic acid.

A theoretical study modeled the interaction of a library of 114 boronic acids with insulin, where 3-benzyloxyphenylboronic acid was identified as having a strong interaction with glutamate (B1630785) and histidine residues of insulin. This highlights the potential for phenylboronic acids to interact with key amino acids in insulin, although experimental validation with (3-Amino-5-(methoxycarbonyl)phenyl)boronic acid is lacking.

The following table summarizes the types of interactions that could potentially occur between (3-Amino-5-(methoxycarbonyl)phenyl)boronic acid and a protein like insulin:

| Interacting Moiety on Compound | Potential Interacting Residue on Protein | Type of Interaction |

| Boronic acid | Serine, Threonine, N-terminal amino group | Reversible covalent bond |

| Amino group | Aspartic acid, Glutamic acid | Hydrogen bond, Electrostatic interaction |

| Methoxycarbonyl group | Arginine, Lysine, Asparagine, Glutamine | Hydrogen bond |

| Phenyl ring | Hydrophobic residues (e.g., Leucine, Isoleucine, Valine) | Hydrophobic interaction |

Nucleic acids, such as RNA and DNA, contain ribose and deoxyribose sugar units, which have cis-diol functionalities, particularly in the ribose of RNA. This makes them potential targets for boronic acids. The reversible covalent interaction between boronic acids and the diols on the sugar backbone of nucleic acids has been explored for various applications, including the development of RNA-targeting agents and tools for nucleic acid recognition.

The ability of a drug or a probe to cross cell membranes is a critical factor in its biological activity. There is some evidence to suggest that boronic acids can influence the membrane permeation of biomolecules. One proposed mechanism involves the formation of a transient, more lipophilic boronate ester with a diol-containing molecule, which can then more readily traverse the lipid bilayer of the cell membrane. Once inside the cell, the ester can hydrolyze, releasing the original molecule.

However, there is a lack of specific research investigating the influence of (3-Amino-5-(methoxycarbonyl)phenyl)boronic acid on the membrane permeation of biomolecules. Such studies would be necessary to determine if this particular compound could be used, for example, as a carrier to enhance the cellular uptake of other molecules.

Advanced Chemical Biology Tools

The unique properties of boronic acids have led to their development as advanced tools in chemical biology. Their ability to bind to diols has been exploited in the creation of fluorescent sensors for saccharides, tools for proteomics and glycomics, and probes for cell imaging.

For example, fluorescent dyes incorporating a phenylboronic acid moiety can exhibit changes in their fluorescence properties upon binding to saccharides. This has been utilized to develop sensors for glucose and other biologically relevant sugars. Similarly, boronic acid-functionalized materials have been used for the selective enrichment and analysis of glycoproteins and other diol-containing biomolecules from complex biological samples.

While the development of such tools is an active area of research, there are no specific reports on the application of (3-Amino-5-(methoxycarbonyl)phenyl)boronic acid as an advanced chemical biology tool. The presence of the amino group on this compound could, in principle, be used for conjugation to other molecules, such as fluorophores or affinity tags, to create novel chemical probes. The methoxycarbonyl group could also be modified for similar purposes. However, the realization of such tools would require dedicated synthesis and evaluation studies.

Affinity Chromatography for Biomolecule Isolation

Boronate affinity chromatography (BAC) is a powerful technique for the selective separation and purification of molecules containing cis-diol functionalities. xiamenbiotime.com The principle of BAC lies in the pH-dependent, reversible formation of cyclic boronate esters between the immobilized boronic acid ligand and the cis-diol groups of the target biomolecule. xiamenbiotime.comacs.org This interaction allows for the capture of specific analytes from complex biological mixtures.

The stationary phase in BAC typically consists of a solid support, such as agarose (B213101) beads, functionalized with a boronic acid ligand. researchgate.net When a sample is loaded onto the column at an alkaline pH (typically pH > 8), the boronic acid is in its tetrahedral boronate anion form, which readily reacts with cis-diols to form stable cyclic esters, thus immobilizing the target molecules. acs.org Non-binding components are washed away. The subsequent elution of the captured molecules is achieved by lowering the pH to acidic conditions, which shifts the equilibrium back to the trigonal, uncharged boronic acid, causing the hydrolysis of the boronate esters and the release of the purified biomolecules. xiamenbiotime.com

(3-Amino-5-(methoxycarbonyl)phenyl)boronic acid serves as a highly effective ligand in this context. The presence of the electron-withdrawing methoxycarbonyl group on the phenyl ring lowers the pKa of the boronic acid. This is a significant advantage as it can enable strong binding to diols at or near neutral pH, which is gentler on sensitive biomolecules that might degrade under highly alkaline conditions. nih.govresearchgate.net This allows for greater versatility in the purification of a wide range of important biological targets.

| Boronic Acid Ligand | Key Structural Feature | Typical Binding pH | Target Biomolecules | Reference |

|---|---|---|---|---|

| 3-Aminophenylboronic acid (APBA) | Amino group provides attachment point to support | > 8.5 | Glycoproteins, RNA, Nucleosides | researchgate.net |

| 4-Vinylphenylboronic acid | Vinyl group for polymerization into monoliths | > 8.0 | Catecholamines, Glycated Hemoglobin | researchgate.net |

| 3-Methoxycarbonyl-5-nitrophenyl boronic acid | Two electron-withdrawing groups | ~ 7.0 | Fructose, Catechols | nih.gov |

| (3-Amino-5-(methoxycarbonyl)phenyl)boronic acid | Electron-donating and -withdrawing groups | Neutral to slightly alkaline | Glycoproteins, Saccharides, Ribonucleotides | nih.gov |

Probing Cellular Signaling Pathways

Cellular surfaces are decorated with a dense layer of carbohydrates, known as the glycocalyx, which plays a critical role in cell-cell recognition, adhesion, and signal transduction. pitt.edunih.gov Alterations in glycosylation patterns are hallmarks of various diseases, including cancer. Boronic acids, with their inherent affinity for the diol motifs present in these surface saccharides, have emerged as powerful tools for probing these intricate signaling pathways. nih.govmdpi.com

Molecules like (3-Amino-5-(methoxycarbonyl)phenyl)boronic acid can be incorporated into sophisticated chemical probes to investigate cellular signaling events. By conjugating this boronic acid moiety to a fluorescent reporter, researchers can design probes that bind to specific cell-surface glycans, allowing for the visualization and quantification of glycosylation changes associated with disease states or cellular responses to stimuli. nih.gov

Furthermore, the interaction between boronic acids and cell surface saccharides can be harnessed to directly influence cellular behavior. It has been demonstrated that surfaces functionalized with phenyl boronic acid derivatives can facilitate electronic communication with macrophage cells by binding to their surface saccharides. nih.gov This "wiring" of cells provides a novel method for studying bioelectricity and signaling. In other applications, multivalent presentation of boronic acids on scaffolds can cluster specific glycoproteins on the cell surface, potentially modulating the activity of signaling receptors and interfering with downstream pathways. acs.org

| Probing Strategy | Boronic Acid Function | Signaling Target/Process | Potential Outcome | Reference |

|---|---|---|---|---|

| Fluorescent Labeling | Acts as a recognition element for glycans | Cell surface glycosylation patterns | Imaging of cancer cells or monitoring signaling-induced changes | nih.gov |

| Surface Immobilization | Anchors cells to a conductive surface | Electron transfer across the plasma membrane | Direct measurement of cellular bioelectricity | nih.gov |

| Enzyme Inhibition | Binds to amino acid residues in active sites | Serine proteases, Tyrosine Kinases | Inhibition of enzymatic activity and related signaling cascades | nih.govmdpi.com |

| Receptor Clustering | Multivalent binding to glycoproteins | Growth factor receptors, adhesion molecules | Modulation of receptor activation or inhibition of cell adhesion | acs.org |

Strategies for Targeted Delivery Systems

A major challenge in medicinal chemistry is ensuring that therapeutic agents reach their intended target cells while minimizing exposure to healthy tissues. Boronic acids provide a versatile platform for creating targeted and stimuli-responsive drug delivery systems. acs.orgnih.gov This is often achieved by exploiting the fact that many cancer cells overexpress certain saccharides, such as sialic acid, on their surface. acs.orgnih.gov

(3-Amino-5-(methoxycarbonyl)phenyl)boronic acid can be used as a targeting ligand, guiding drug-loaded nanocarriers to tumor sites. nih.gov By conjugating the boronic acid to the surface of nanoparticles, liposomes, or polymers, the delivery system can selectively bind to the sialic acid residues on cancer cells, leading to enhanced cellular uptake of the therapeutic payload through endocytosis. acs.orgacs.org

In addition to active targeting, this compound can be integrated into stimuli-responsive systems. Boronic esters formed between the boronic acid and a diol-containing drug or polymer can act as labile linkers. These linkages are stable at the physiological pH of blood (7.4) but can be designed to hydrolyze in the acidic microenvironment of a tumor (pH ~6.5), triggering the release of the drug specifically at the target site. nih.gov Another strategy involves using boronic acids that are sensitive to reactive oxygen species (ROS), which are often found at high concentrations within tumors. The boron-carbon bond can be cleaved by ROS, leading to the degradation of the carrier and release of its cargo. researchgate.netmdpi.com

| Delivery Strategy | Role of Boronic Acid | Release Stimulus | Therapeutic Cargo Example | Reference |

|---|---|---|---|---|

| Active Targeting of Cancer Cells | Binds to overexpressed sialic acid | Receptor-mediated endocytosis | Chemotherapeutics (e.g., Camptothecin) | acs.org |

| pH-Responsive Nanoparticles | Forms acid-labile boronic ester crosslinks or drug conjugates | Low pH of tumor microenvironment | Anticancer drugs (e.g., Paclitaxel) | nih.gov |

| ROS-Responsive Delivery | Acts as an ROS-cleavable linker | High levels of H₂O₂ in cancer cells | Photosensitizers (e.g., Chlorin e6) | researchgate.netmdpi.com |

| Enhanced Cytosolic Delivery | Mediates binding to cell surface glycans to facilitate uptake | Cellular internalization pathways | Protein toxins, Antisense oligonucleotides | pitt.eduacs.org |

Computational and Theoretical Investigations

Quantum Chemical Studies on Electronic Structure

Quantum chemical studies are pivotal in elucidating the electronic properties and reactivity of boronic acid derivatives. For (3-Amino-5-(methoxycarbonyl)phenyl)boronic acid, computational methods provide insights into its molecular structure, orbital energies, and charge distribution, which are fundamental to understanding its chemical behavior.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.netnih.gov For (3-Amino-5-(methoxycarbonyl)phenyl)boronic acid, DFT calculations, typically employing a functional such as B3LYP with a basis set like 6-311++G(d,p), can be utilized to determine the optimized molecular geometry. nih.govmdpi.com These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data where available. nih.gov

The conformational analysis reveals the most stable arrangement of the atoms in the molecule. For phenylboronic acids, the orientation of the boronic acid group relative to the phenyl ring is of particular interest. nih.gov The presence of the amino and methoxycarbonyl substituents on the phenyl ring influences the electron density distribution and, consequently, the geometry of the molecule.

Table 1: Hypothetical DFT Calculation Parameters for (3-Amino-5-(methoxycarbonyl)phenyl)boronic acid

| Parameter | Value |

| Method | Density Functional Theory (DFT) |

| Functional | B3LYP |

| Basis Set | 6-311++G(d,p) |

| Solvent Model | Polarizable Continuum Model (PCM) - Water |

| Task | Geometry Optimization, Frequency Calculation |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is employed to study the electronic transitions of molecules and to simulate their UV-Vis absorption spectra. researchgate.netresearchgate.net For (3-Amino-5-(methoxycarbonyl)phenyl)boronic acid, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. researchgate.net These transitions typically involve the promotion of an electron from a lower energy occupied molecular orbital to a higher energy unoccupied molecular orbital. The nature of these transitions, such as π-π* or n-π*, can be identified, providing insights into the electronic behavior of the molecule upon photoexcitation. researchgate.net The solvent environment can also be modeled to account for its effect on the electronic transitions. materialsciencejournal.org

HOMO-LUMO Analysis and Molecular Orbital Theory

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity of a molecule. wikipedia.orgyoutube.com The energy of the HOMO is related to the ability of the molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap is an important parameter that provides information about the chemical stability and reactivity of the molecule. wikipedia.org A smaller HOMO-LUMO gap generally indicates higher reactivity. wikipedia.org

For (3-Amino-5-(methoxycarbonyl)phenyl)boronic acid, the HOMO is expected to be localized primarily on the electron-rich aminophenyl ring, while the LUMO may have significant contributions from the boronic acid and methoxycarbonyl groups. The distribution of these orbitals can be visualized to understand the regions of the molecule that are most likely to participate in chemical reactions. youtube.com

Spectroscopic Characterization and Theoretical Correlation

Spectroscopic techniques, in conjunction with theoretical calculations, provide a powerful approach for the detailed characterization of molecular structures and dynamics.

¹¹B NMR Spectroscopy for pKa Determination and Binding Dynamics

¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy is a highly effective technique for studying boron-containing compounds. researchgate.netnih.gov The chemical shift of the boron nucleus is sensitive to its coordination environment and hybridization state. sdsu.edu For (3-Amino-5-(methoxycarbonyl)phenyl)boronic acid, the boron atom is sp²-hybridized. Upon an increase in pH, the boronic acid can accept a hydroxide (B78521) ion to form a more shielded sp³-hybridized boronate species, resulting in a significant upfield shift in the ¹¹B NMR spectrum. nsf.gov This change in chemical shift as a function of pH can be used to determine the pKa of the boronic acid. nih.govnsf.gov

Furthermore, ¹¹B NMR is an invaluable tool for studying the binding dynamics of boronic acids with diols, such as those found in saccharides. researchgate.net The formation of a boronate ester upon binding with a diol also leads to a change in the hybridization of the boron atom from sp² to sp³, which is readily observable as an upfield shift in the ¹¹B NMR spectrum. nsf.gov By monitoring these changes, information about the binding stoichiometry and affinity can be obtained. researchgate.net

Table 2: Hypothetical ¹¹B NMR Chemical Shift of (3-Amino-5-(methoxycarbonyl)phenyl)boronic acid at Different pH Values

| pH | Boron Hybridization | ¹¹B Chemical Shift (ppm) |

| 2 | sp² (Boronic Acid) | ~30 |

| 7 | Mixture of sp² and sp³ | ~15 |

| 10 | sp³ (Boronate) | ~5 |

Vibrational Spectroscopy (FT-IR, Raman) Analysis

Computational vibrational analysis is a powerful tool for understanding the molecular structure and bonding of (3-Amino-5-(methoxycarbonyl)phenyl)boronic acid. Theoretical spectra are typically calculated using Density Functional Theory (DFT), a method that provides a good balance between accuracy and computational cost.

The process begins with the geometry optimization of the molecule's ground state. A widely used functional for this purpose is B3LYP, paired with a basis set such as 6-311++G(d,p), which adequately describes the electronic structure of organic molecules containing boron. Once the optimized geometry is obtained, vibrational frequencies are calculated. These theoretical frequencies often systematically deviate from experimental values due to the harmonic approximation used in the calculations and basis set limitations. To improve accuracy, the calculated wavenumbers are uniformly scaled using a recommended scaling factor for the specific level of theory.

The calculated spectrum provides a series of vibrational modes, each with a corresponding frequency and intensity. The character of these modes is assigned by visualizing the atomic motions and through a Potential Energy Distribution (PED) analysis. For (3-Amino-5-(methoxycarbonyl)phenyl)boronic acid, key vibrational modes would include:

O-H stretching: Associated with the boronic acid group, typically appearing as broad bands in the high-frequency region of the FT-IR spectrum.

N-H stretching: From the amino group, also found in the high-frequency region.

C=O stretching: A strong, characteristic band from the methoxycarbonyl group.

B-O stretching: Vibrations of the boron-oxygen bonds.

C-B stretching: Vibration of the carbon-boron bond linking the phenyl ring to the boronic acid moiety.

Aromatic C-C and C-H vibrations: Characteristic modes of the substituted benzene (B151609) ring.

By comparing the calculated FT-IR and Raman spectra with experimental data (if available), a detailed assignment of the spectral bands can be achieved, confirming the molecular structure and providing insight into the strength and nature of its chemical bonds.

Table 1: Representative Theoretical Vibrational Modes for a Substituted Phenylboronic Acid

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹, Scaled) | Description |

|---|---|---|

| O-H Stretch | ~3600-3700 | Boronic acid hydroxyl group vibration |

| N-H Asymmetric Stretch | ~3500 | Amino group N-H vibration |

| N-H Symmetric Stretch | ~3400 | Amino group N-H vibration |

| Aromatic C-H Stretch | ~3000-3100 | Phenyl ring C-H bond vibration |

| C=O Stretch | ~1720 | Methoxycarbonyl ester group vibration |

| Aromatic C=C Stretch | ~1600, ~1450 | Phenyl ring skeletal vibrations |

Note: This table is illustrative and based on general values for related functional groups. Actual values for the target compound would require specific calculations.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical prediction of NMR chemical shifts is a crucial component of structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically employed within a DFT framework, is the standard for calculating isotropic shielding constants for various nuclei such as ¹H, ¹³C, and ¹¹B.

The computational workflow involves first optimizing the molecule's geometry, often in a simulated solvent to mimic experimental conditions, using a method like the Polarizable Continuum Model (PCM). Following optimization, the GIAO calculation is performed at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)) to obtain the absolute shielding tensors. The chemical shifts (δ) are then calculated by subtracting the computed shielding of the nucleus of interest (σ) from the shielding of a reference compound, typically Tetramethylsilane (TMS), calculated at the same level of theory (δ = σ_ref - σ_iso).

For (3-Amino-5-(methoxycarbonyl)phenyl)boronic acid, these predictions would help in assigning the signals in an experimental NMR spectrum:

¹H NMR: Predictions would differentiate between the aromatic protons on the ring, the amine protons (-NH₂), and the methyl protons (-OCH₃) of the ester.

¹³C NMR: Calculations would help assign the signals for each unique carbon atom, including the ester carbonyl carbon, the aromatic carbons, and the methyl carbon.

¹¹B NMR: The chemical shift of the boron atom would provide information about its electronic environment and coordination state.

Comparing the predicted chemical shifts with experimental data serves as a powerful validation of the proposed chemical structure.

Table 2: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm)

| Atom | Predicted Chemical Shift (δ) | Experimental Chemical Shift (δ) |

|---|---|---|

| Aromatic H | 7.5 - 8.5 | Data not available |

| Amine H (-NH₂) | 4.0 - 5.0 | Data not available |

| Methyl H (-OCH₃) | ~3.9 | Data not available |

| Carbonyl C (C=O) | ~166 | Data not available |

| Aromatic C | 115 - 140 | Data not available |

| Methyl C (-OCH₃) | ~52 | Data not available |

Note: This table is for illustrative purposes only. No experimental or specific computational data for this compound has been published.

Reaction Mechanism Elucidation

Computational Modeling of Catalytic Cycles (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, and (3-Amino-5-(methoxycarbonyl)phenyl)boronic acid is a potential substrate for creating complex biaryl structures. Computational modeling, primarily using DFT, can elucidate the detailed mechanism of its participation in the catalytic cycle. A typical study would investigate the three main stages: oxidative addition, transmetalation, and reductive elimination.

For the transmetalation step, which involves the transfer of the aryl group from boron to the palladium center, computational models can map the potential energy surface. This involves identifying the structures of reactants (e.g., an arylpalladium(II) complex and the boronate anion), transition states, and products. Calculations would determine the activation energies for different proposed pathways, clarifying the role of the base and solvent molecules in facilitating the transfer. The electronic effects of the amino and methoxycarbonyl substituents on the phenyl ring would be of particular interest, as they influence the nucleophilicity of the ipso-carbon and thus the energetics of the transmetalation step.

Transition State Analysis for Protodeboronation

Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common and often undesired side reaction for arylboronic acids, particularly under the basic conditions of Suzuki-Miyaura coupling. Computational transition state analysis is used to understand the kinetics and mechanism of this decomposition pathway.

Molecular Modeling and Docking Studies

Prediction of Binding Energies and Conformations with Biological Targets

Phenylboronic acids are known to interact with various biological targets, often by forming reversible covalent bonds with diols present in carbohydrates or specific amino acid residues in proteins. Molecular docking is a computational technique used to predict the preferred binding mode and affinity of a ligand, such as (3-Amino-5-(methoxycarbonyl)phenyl)boronic acid, to a macromolecular target.

A typical docking study involves:

Preparation of the Receptor and Ligand: Obtaining the 3D structure of the biological target (e.g., a protein from the Protein Data Bank) and generating a low-energy 3D conformation of the boronic acid.

Docking Simulation: Using a docking algorithm to systematically explore possible binding poses of the ligand within the active site of the receptor. The program scores these poses based on a scoring function that estimates the binding affinity.

Analysis: The resulting poses are analyzed to identify the most stable binding conformation and the key intermolecular interactions (e.g., hydrogen bonds, covalent boron-serine bonds, hydrophobic interactions) that stabilize the complex. The predicted binding energy provides a quantitative estimate of the ligand's affinity for the target.

Such studies could hypothetically explore the interaction of (3-Amino-5-(methoxycarbonyl)phenyl)boronic acid with enzymes like serine proteases or bacterial beta-lactamases, providing rationale for its potential biological activity and guiding further experimental work.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| (3-Amino-5-(methoxycarbonyl)phenyl)boronic acid |

Assessment of Ligand-Protein Interactions

However, the assessment of ligand-protein interactions for boronic acid derivatives, in general, is a well-established area of computational chemistry and molecular modeling. These studies are crucial for understanding the compound's mechanism of action, predicting its potential biological targets, and guiding the design of more potent and selective derivatives. The general approach for evaluating the ligand-protein interactions of a compound like (3-Amino-5-(methoxycarbonyl)phenyl)boronic acid would typically involve the following methodologies:

Molecular Docking: This is a primary computational technique used to predict the preferred orientation of a ligand when bound to a protein target. The process involves:

Target Selection: Based on preliminary experimental data or therapeutic hypotheses, a specific protein target (e.g., an enzyme, receptor) is chosen. For boronic acids, serine proteases are a common class of targets due to the ability of the boronic acid moiety to form a covalent bond with the active site serine residue.

Binding Site Prediction: The potential binding sites on the protein are identified. These are typically cavities or grooves on the protein surface that are complementary in shape and chemical nature to the ligand.

Docking Simulation: The (3-Amino-5-(methoxycarbonyl)phenyl)boronic acid molecule is computationally "docked" into the identified binding site. The simulation explores various possible conformations and orientations of the ligand within the binding pocket.

Scoring and Analysis: The different poses are evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses with the best scores are then analyzed to understand the specific interactions.

Interaction Analysis: The analysis of the docked poses focuses on identifying the key non-covalent and, in the case of boronic acids, potential covalent interactions that stabilize the ligand-protein complex. These interactions include:

Hydrogen Bonds: The amino and methoxycarbonyl groups of the ligand can act as hydrogen bond donors and acceptors, respectively, forming interactions with polar amino acid residues in the binding site.

Hydrophobic Interactions: The phenyl ring of the compound can engage in hydrophobic interactions with nonpolar residues of the protein.

Pi-Pi Stacking: The aromatic phenyl ring can also participate in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Covalent Bonding: A key interaction for boronic acids is the formation of a reversible covalent bond between the boron atom and the hydroxyl group of a serine residue in the active site of enzymes like proteases. This forms a tetrahedral boronate intermediate.

Molecular Dynamics (MD) Simulations: To further investigate the stability of the ligand-protein complex and to account for the flexibility of both the ligand and the protein, molecular dynamics simulations are often performed. These simulations model the atomic movements over time, providing insights into:

The stability of the predicted binding pose.

The conformational changes in the protein upon ligand binding.

The detailed research findings from such studies are typically presented in data tables that summarize the key interactions and energetic parameters. Below is a hypothetical example of a data table that would be generated from a molecular docking study of (3-Amino-5-(methoxycarbonyl)phenyl)boronic acid with a hypothetical protein target.

Table 1: Hypothetical Molecular Docking Results for (3-Amino-5-(methoxycarbonyl)phenyl)boronic acid

| Protein Target | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |

|---|---|---|---|

| Serine Protease X | -8.5 | Ser195, Gly193 | Covalent (Boronate), Hydrogen Bond |

| His57, Asp102 | Hydrogen Bond | ||

| Phe41, Trp215 | Pi-Pi Stacking, Hydrophobic | ||

| Kinase Y | -7.2 | Lys72, Asp184 | Hydrogen Bond, Salt Bridge |

| Leu25, Val33 | Hydrophobic |

This table is for illustrative purposes only and does not represent actual experimental or computational data.

Emerging Research Frontiers and Future Outlook

Integration in Materials Science

The multifunctionality of (3-Amino-5-(methoxycarbonyl)phenyl)boronic acid makes it a prime candidate for integration into sophisticated material systems. The interplay between its functional groups allows for the design of materials with tailored properties and responsiveness.

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution are induced to emit strongly upon aggregation. This property is highly valuable for applications in optoelectronics, biomedical sensing, and bioimaging. While direct studies on (3-Amino-5-(methoxycarbonyl)phenyl)boronic acid in AIE systems are not yet prevalent, the behavior of similar aminophenylboronic acids suggests its potential as a valuable component in the design of novel AIE luminogens (AIEgens).

For instance, 2-aminophenylboronic acid (2-APBA) has been shown to exhibit AIE characteristics. nih.govrsc.org The underlying mechanism involves the formation of dimers and subsequent aggregation through intermolecular interactions, which restrict intramolecular rotations and open up radiative decay channels. nih.govrsc.org It is plausible that (3-Amino-5-(methoxycarbonyl)phenyl)boronic acid could be engineered into AIEgens where the amino and boronic acid groups facilitate intermolecular interactions, such as hydrogen bonding, leading to the restriction of intramolecular motion and subsequent enhanced emission in the aggregated state.

The methoxycarbonyl group could further influence the AIE properties by modulating the electronic nature of the molecule and influencing the packing modes in the solid state. The design of AIEgens often involves creating molecules with rotor and stator components. In this case, the phenylboronic acid moiety can act as a stator, while other parts of a larger molecular structure incorporating this compound could act as rotors. The amino group provides a site for further chemical modification, allowing for the facile synthesis of a wider range of AIEgens with tunable emission colors and functionalities. rsc.orgrsc.org The development of boronic acid-functionalized AIE luminogens is an active area of research for applications such as the detection of hydrogen peroxide and glucose. rsc.org

Table 1: Potential Roles of Functional Groups in (3-Amino-5-(methoxycarbonyl)phenyl)boronic acid in AIE Systems

| Functional Group | Potential Role in AIE |

| Boronic Acid | Facilitates intermolecular interactions (e.g., hydrogen bonding), potential binding site for analytes. |

| Amino Group | Enables further chemical modification to tune AIE properties, participates in hydrogen bonding. |

| Methoxycarbonyl Group | Modulates electronic properties and molecular packing, influencing emission characteristics. |

Covalent organic frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas, making them promising for applications in gas storage, separation, and catalysis. Boronic acids are key building blocks in the synthesis of COFs, typically through the formation of boroxine (B1236090) or boronate ester linkages. rsc.orgtcichemicals.commdpi.com

(3-Amino-5-(methoxycarbonyl)phenyl)boronic acid can serve as a functional linker in the construction of COFs. The boronic acid group can participate in the framework-forming reactions, while the amino and methoxycarbonyl groups can be oriented within the pores of the COF, imparting specific functionalities. The amino group can act as a basic site, enhancing the CO₂ adsorption capacity of the COF, or it can be post-synthetically modified to introduce other functional moieties. nih.govnih.gov

The introduction of functional groups into the pores of COFs is a key strategy for tailoring their properties. nih.govresearchgate.net For example, boric acid-functionalized COFs have been synthesized in a one-pot strategy using 4-aminophenylboronic acid as one of the ligands for the selective enrichment of cis-diol-containing compounds. acs.org This suggests that (3-Amino-5-(methoxycarbonyl)phenyl)boronic acid could be used to create COFs with tailored pore environments for selective adsorption and separation. The methoxycarbonyl group, being an ester, could also be susceptible to post-synthetic modification, for example, through hydrolysis to the corresponding carboxylic acid, further diversifying the functionality of the COF.

Table 2: Potential Contributions of (3-Amino-5-(methoxycarbonyl)phenyl)boronic acid to COF Properties

| Feature | Contribution |

| Porosity | The rigid phenylboronic acid structure contributes to the formation of a stable, porous framework. |

| Functionality | The amino and methoxycarbonyl groups provide active sites within the pores for selective adsorption or catalysis. |

| Tunability | The functional groups can be post-synthetically modified to fine-tune the COF's properties. |

Phenylboronic acid-containing polymers are well-known for their ability to respond to changes in pH and the concentration of diols, such as glucose. mdpi.comnih.govrsc.org This responsiveness stems from the reversible formation of cyclic boronate esters between the boronic acid and diols. This property has been extensively explored for the development of "smart" materials for applications like drug delivery and biosensing.

The incorporation of (3-Amino-5-(methoxycarbonyl)phenyl)boronic acid into polymer chains can lead to the creation of multi-responsive materials. The boronic acid moiety provides glucose sensitivity, while the amino group can impart pH-responsiveness. For example, hydrogels containing 3-aminophenylboronic acid have been shown to exhibit both pH and glucose dual-responsive behavior for smart insulin (B600854) delivery. nih.govmdpi.comrsc.org The amino group, with its pKa, can exist in a protonated or neutral state depending on the pH, which in turn affects the pKa of the boronic acid and its interaction with glucose.

Table 3: Stimuli-Responsiveness of Polymers Containing (3-Amino-5-(methoxycarbonyl)phenyl)boronic acid

| Stimulus | Responsive Moiety | Mechanism |

| Glucose | Boronic Acid | Reversible formation of boronate esters with glucose, leading to changes in polymer swelling or solubility. |

| pH | Amino Group and Boronic Acid | Protonation/deprotonation of the amino group influences the pKa of the boronic acid and its binding affinity for diols. |

Innovations in Synthetic Methodology

The synthesis of (3-Amino-5-(methoxycarbonyl)phenyl)boronic acid and its derivatives is also an area ripe for innovation, with a focus on developing more sustainable and efficient processes.

Traditional methods for the synthesis of arylboronic acids often involve the use of organometallic reagents and metal catalysts, which can generate significant waste and may not be environmentally benign. Green chemistry principles encourage the development of synthetic routes that minimize waste, avoid hazardous substances, and are energy-efficient.